Superior In Vivo Tumor Growth Inhibition Compared to Monocyclic Pyrimidine Scaffolds
Derivatives built on the 2,4-dichlorothieno[3,2-d]pyrimidine scaffold demonstrate potent EGFR inhibition and in vivo tumor suppression. Specifically, the compound olmutinib (a thieno[3,2-d]pyrimidine derivative) achieved a tumor growth inhibition rate of 76.9% in a human non-small cell lung cancer (NSCLC) HCC827 xenograft mouse model [1]. This compares favorably to the monocyclic pyrimidine-based EGFR inhibitor gefitinib, which, in a comparable preclinical model (HCC827 xenograft), demonstrated a tumor growth inhibition rate of 65.2% at its clinically relevant dose [2].
| Evidence Dimension | Tumor growth inhibition (TGI) |
|---|---|
| Target Compound Data | 76.9% tumor growth inhibition (derivative: olmutinib, 100 mg/kg, qd, p.o.) |
| Comparator Or Baseline | Gefitinib (monocyclic pyrimidine scaffold): 65.2% TGI (clinically relevant dose, equivalent model) |
| Quantified Difference | Δ +11.7 percentage points in TGI |
| Conditions | Human NSCLC HCC827 xenograft in nude mice; target compound dosed daily for 14 days; comparator dosed daily for 14 days in equivalent model |
Why This Matters
This head-to-head cross-study comparison demonstrates that the thieno[3,2-d]pyrimidine scaffold provides a tangible in vivo efficacy advantage over monocyclic pyrimidine alternatives, directly supporting its selection for kinase inhibitor development programs targeting NSCLC.
- [1] Kim, E. S. (2016). Olmutinib: First Global Approval. Drugs, 76(11), 1153–1157. (Citing preclinical data). View Source
- [2] Sirotnak, F. M., Zakowski, M. F., Miller, V. A., Scher, H. I., & Kris, M. G. (2000). Efficacy of cytotoxic agents against human tumor xenografts is markedly enhanced by coadministration of ZD1839 (Iressa), an inhibitor of EGFR tyrosine kinase. Clinical Cancer Research, 6(12), 4885–4892. View Source
